molecular formula C23H16ClNO6 B5424674 [4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-2-methoxyphenyl] 3-nitrobenzoate

[4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-2-methoxyphenyl] 3-nitrobenzoate

Cat. No.: B5424674
M. Wt: 437.8 g/mol
InChI Key: SYYOATDWOHRCOI-WZUFQYTHSA-N
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Description

[4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-2-methoxyphenyl] 3-nitrobenzoate is a complex organic compound that features a combination of aromatic rings, a nitro group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-2-methoxyphenyl] 3-nitrobenzoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, 2-methoxybenzaldehyde, and 3-nitrobenzoic acid.

    Condensation Reaction: The first step involves a condensation reaction between 4-chlorobenzaldehyde and 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Esterification: The intermediate compound is then subjected to esterification with 3-nitrobenzoic acid using a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-2-methoxyphenyl] 3-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-2-methoxyphenyl] 3-nitrobenzoate involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups allow it to bind to enzymes and receptors, modulating their activity. The nitro group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorocinnamic acid
  • 4-methoxycinnamic acid
  • 3-nitrobenzoic acid

Uniqueness

Compared to similar compounds, [4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-2-methoxyphenyl] 3-nitrobenzoate stands out due to its combination of functional groups. This unique structure allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

IUPAC Name

[4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-2-methoxyphenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO6/c1-30-22-13-15(5-11-20(26)16-7-9-18(24)10-8-16)6-12-21(22)31-23(27)17-3-2-4-19(14-17)25(28)29/h2-14H,1H3/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYOATDWOHRCOI-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\C(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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